

MAX-40279 Hydrochloride: A Technical Overview of Preclinical Efficacy

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Compound of Interest		
Compound Name:	MAX-40279 hydrochloride	
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Introduction

MAX-40279 hydrochloride is an orally bioavailable, potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed by MaxiNovel Pharmaceuticals, this multi-targeted kinase inhibitor is under investigation for the treatment of acute myeloid leukemia (AML), a hematological malignancy frequently characterized by mutations in the FLT3 gene.[1][3] Mutations in FLT3 are present in approximately 30% of AML patients and are associated with a poorer prognosis.[4] MAX-40279 has been designed to overcome resistance mechanisms observed with existing FLT3 inhibitors, which can be driven by the activation of the FGF/FGFR signaling pathway in the bone marrow microenvironment.[1] This technical guide summarizes the available preclinical data on the in vitro and in vivo efficacy of MAX-40279 hydrochloride.

Mechanism of Action

MAX-40279 exerts its anti-neoplastic effects by binding to and inhibiting the kinase activity of both FLT3 and FGFR.[2] This dual inhibition disrupts the downstream signaling pathways that are crucial for the proliferation and survival of cancer cells overexpressing these receptors.[2] Preclinical studies have indicated that MAX-40279 is effective against wild-type FLT3, as well as clinically relevant mutants such as FLT3-ITD (internal tandem duplication) and the D835Y mutation, which can confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[5]



The inhibition of the FGFR pathway is a key differentiator, addressing a known mechanism of acquired resistance to FLT3-targeted therapies.[1][5]

In Vitro Efficacy

While specific quantitative data such as IC50 values from enzymatic and cellular assays are not extensively available in the public domain, preclinical evaluations have demonstrated the potent inhibitory activity of MAX-40279 against both FLT3 and FGFR.[1][5]

Enzymatic Assays

Enzyme assays were conducted to determine the inhibitory activity of MAX-40279 against various isoforms of FLT3 and FGFR.[5] The tested kinases included wild-type FLT3, FLT3-ITD, and the resistant mutant FLT3-D835Y, as well as FGFR subtypes FGFR1, FGFR2, and FGFR3.[5] Although the precise IC50 values have not been publicly disclosed, reports state that MAX-40279 demonstrated potent inhibition of these kinases.[1][5]

Table 1: Summary of In Vitro Enzymatic Activity (Qualitative)

Target Kinase	Result	
FLT3-wt	Potent Inhibition	
FLT3-ITD	Potent Inhibition	
FLT3-D835Y	Potent Inhibition	
FGFR1	Potent Inhibition	
FGFR2	Potent Inhibition	
FGFR3	Potent Inhibition	
Note: Specific IC50 values are not publicly available.		

Cellular Assays

MAX-40279 has been evaluated in cellular assays to assess its anti-proliferative activity in cancer cell lines.[5] These studies have confirmed the in vitro efficacy of the compound in AML



cell lines.

Table 2: Summary of In Vitro Cellular Activity (Qualitative)

Cell Line	Cancer Type	Key Mutation(s)	Result
MV4-11	AML	FLT3-ITD	Anti-proliferative activity
KG-1	AML	FGFR1 fusion	Anti-proliferative activity
Note: Specific IC50 or EC50 values are not publicly available.			

In Vivo Efficacy

The in vivo anti-tumor activity of MAX-40279 has been demonstrated in preclinical xenograft models of acute myeloid leukemia.

AML Xenograft Models

Studies using AML xenograft models have shown significant tumor growth inhibition upon oral administration of MAX-40279.[5] In both the MV4-11 (FLT3-ITD) and KG-1 (FGFR1 fusion) xenograft models, MAX-40279 resulted in tumor growth inhibition ranging from 58% to 106% without causing significant body weight loss in the animals, indicating a favorable tolerability profile.[5] A dosage of 12 mg/kg administered orally has been reported in these studies.[6]

Table 3: Summary of In Vivo Efficacy in AML Xenograft Models



Xenograft Model	Cancer Type	Key Mutation(s)	Dosing (Example)	Tumor Growth Inhibition	Reference
MV4-11	AML	FLT3-ITD	12 mg/kg, p.o.	58% - 106%	[5][6]
KG-1	AML	FGFR1 fusion	12 mg/kg, p.o.	58% - 106%	[5][6]

Pharmacokinetic studies in rats have shown that MAX-40279 achieves significantly higher concentrations in the bone marrow compared to plasma, which is advantageous for treating a hematological malignancy like AML.[5]

Experimental Protocols

Detailed, step-by-step protocols for the specific preclinical studies on MAX-40279 are not publicly available. The following are generalized protocols based on standard methodologies for the types of experiments conducted.

In Vitro Kinase Inhibition Assay (Generalized Protocol)

- Kinase and Substrate Preparation: Recombinant human FLT3 and FGFR kinases are used.
 A generic kinase substrate, such as a poly(Glu, Tyr) peptide, is prepared in an appropriate assay buffer.
- Compound Dilution: MAX-40279 hydrochloride is serially diluted in DMSO to create a range of concentrations.
- Kinase Reaction: The kinase, substrate, and ATP are combined in the wells of a microplate.
 The reaction is initiated by the addition of MAX-40279 at various concentrations.
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
- Detection: The level of substrate phosphorylation is quantified. This can be achieved using various methods, such as radioisotope incorporation ([y-32P]ATP) followed by scintillation counting, or using a phosphospecific antibody in an ELISA-based format.



 Data Analysis: The percentage of kinase inhibition is calculated for each concentration of MAX-40279. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (Generalized Protocol)

- Cell Seeding: AML cells (e.g., MV4-11, KG-1) are seeded into 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
- Compound Treatment: The cells are treated with serial dilutions of MAX-40279
 hydrochloride. A vehicle control (DMSO) is also included.
- Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO₂).
- Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or a resazurin-based assay (e.g., CellTiter-Blue).
- Data Analysis: The absorbance or fluorescence is measured using a plate reader. The
 percentage of cell growth inhibition is calculated relative to the vehicle-treated control. The
 IC50 or EC50 value is determined by plotting the inhibition data against the compound
 concentrations and fitting to a sigmoidal dose-response curve.

In Vivo Xenograft Study (Generalized Protocol)

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice) are used to prevent rejection of human tumor cells.
- Cell Implantation: A suspension of human AML cells (e.g., 5-10 million MV4-11 or KG-1 cells)
 in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each
 mouse.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
- Randomization and Treatment: Once tumors reach the desired size, the mice are randomized into treatment and control groups. The treatment group receives MAX-40279

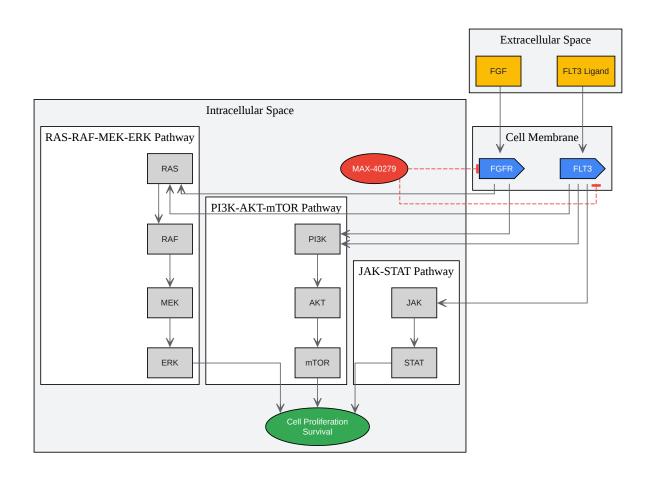


hydrochloride orally at a specified dose and schedule (e.g., 12 mg/kg, daily). The control group receives the vehicle.

- Efficacy and Tolerability Monitoring: Tumor volumes and body weights of the mice are monitored throughout the study.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and weighed.
- Data Analysis: Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the anti-tumor effect.

Visualizations Signaling Pathway Inhibition by MAX-40279



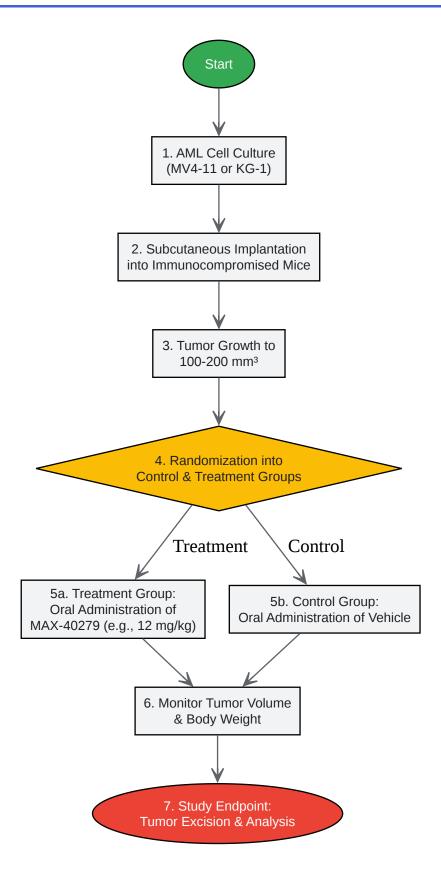


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Caption: MAX-40279 inhibits FLT3 and FGFR signaling pathways.

Experimental Workflow for In Vivo Xenograft Study





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Caption: Workflow for assessing in vivo efficacy of MAX-40279.



Conclusion

MAX-40279 hydrochloride is a promising dual FLT3 and FGFR inhibitor with demonstrated preclinical activity against AML. Its ability to potently inhibit both wild-type and mutant forms of FLT3, including those that confer resistance to other inhibitors, along with its strong inhibition of the FGFR signaling pathway, provides a strong rationale for its clinical development. The significant in vivo efficacy in AML xenograft models, coupled with a favorable pharmacokinetic profile showing high bone marrow distribution, underscores its potential as a novel therapeutic agent for AML. Further clinical investigation is ongoing to establish the safety and efficacy of MAX-40279 in patients.

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